4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival . By inhibiting PKB, this compound disrupts the signaling through this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has been found to have low oral bioavailability due to rapid clearance and metabolism in vivo . Modifications to the linker group between the piperidine and the lipophilic substituent have resulted in the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the inhibition of tumor growth . In addition, representative compounds have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors to form the thienopyrimidine core, followed by functionalization to introduce the piperidine and morpholine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine
- 4-{7-methylthieno[2,3-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine
- 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)piperidine
Uniqueness
Compared to similar compounds, 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(7-methylthieno[3,2-d]pyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-10-24-15-14(12)18-11-19-16(15)21-7-8-23-13(9-21)17(22)20-5-3-2-4-6-20/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBPMDYVYLVEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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